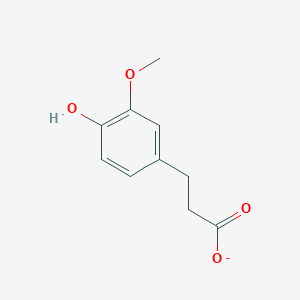

3-(4-Hydroxy-3-methoxyphenyl)propanoate

Beschreibung

Systematic IUPAC Nomenclature and Structural Isomerism

The systematic International Union of Pure and Applied Chemistry nomenclature for the parent acid form is 3-(4-hydroxy-3-methoxyphenyl)propanoic acid. This nomenclature clearly delineates the structural arrangement, indicating a propanoic acid backbone with a substituted phenyl group attached at the 3-position. The phenyl substituent contains a hydroxyl group at the 4-position and a methoxy group at the 3-position relative to the propanoic acid attachment point. The propanoate form represents the conjugate base of this acid, formed through deprotonation of the carboxylic acid group.

Structural isomerism considerations reveal several important distinctions within related compounds. The compound exhibits positional isomerism with respect to other phenylpropanoic acid derivatives, particularly in the positioning of the hydroxyl and methoxy substituents on the aromatic ring. The search results indicate the existence of related compounds such as 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, which differs by the presence of an additional hydroxyl group on the propanoic acid chain. This structural variation represents a significant distinction in chemical identity and biological activity.

The InChI identifier for the parent acid form is InChI=1S/C10H12O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13), while the corresponding InChI Key is BOLQJTPHPSDZHR-UHFFFAOYSA-N. These identifiers provide unambiguous structural representation that distinguishes this compound from related isomers and derivatives.

Common Synonyms: Dihydroferulic Acid, Hydroferulic Acid, and Homovanillic Acid

The compound 3-(4-hydroxy-3-methoxyphenyl)propanoate is most commonly referred to by the synonym dihydroferulic acid in its parent acid form. This designation reflects its relationship to ferulic acid through reduction of the side chain double bond. Alternative synonyms include hydroferulic acid and 3-methoxyphloretic acid. The Chemical Abstracts Service registry number for the parent acid is 1135-23-5, providing a unique identifier for database searches and regulatory purposes.

However, significant nomenclature clarification is required regarding the synonym homovanillic acid mentioned in the original query. Homovanillic acid, with the Chemical Abstracts Service number 306-08-1, possesses the molecular formula C9H10O4 and the systematic name 2-(4-hydroxy-3-methoxyphenyl)acetic acid. This compound differs fundamentally from this compound in both chain length and substitution pattern. Homovanillic acid contains an acetic acid moiety rather than a propanoic acid structure, making it a distinct chemical entity with different biological and pharmacological properties.

Additional recognized synonyms for the target compound include dihydroconiferylic acid, 3-methoxy-4-hydroxyphenylpropanoic acid, and 4-hydroxy-3-methoxybenzenepropanoic acid. These various nomenclature systems reflect historical naming conventions and different approaches to describing the structural features of the molecule.

Molecular Formula, Weight, and Stereochemical Considerations

The molecular formula for this compound is C10H11O4^- for the deprotonated form, derived from the parent acid with molecular formula C10H12O4. The molecular weight of the parent acid is 196.20 grams per mole, while the propanoate anion has a corresponding molecular weight of 195.19 grams per mole accounting for the loss of one proton.

Stereochemical considerations for this compound are relatively straightforward, as the molecule does not contain asymmetric carbon centers in its basic structure. The propanoic acid side chain is saturated, eliminating geometric isomerism possibilities that might exist in related unsaturated derivatives such as ferulic acid. However, derivative forms of this compound may exhibit stereochemical complexity, as evidenced by the existence of compounds such as 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, which introduces a chiral center at the 3-position of the propanoic acid chain.

The compound demonstrates conformational flexibility around the bond connecting the aromatic ring to the propanoic acid side chain. Computational predictions indicate a LogP value of 0.810, suggesting moderate lipophilicity that influences its biological distribution and membrane permeability characteristics. The predicted density of 1.259 ± 0.06 grams per cubic centimeter provides additional physical property data relevant for formulation and analytical method development.

Eigenschaften

Molekularformel |

C10H11O4- |

|---|---|

Molekulargewicht |

195.19 g/mol |

IUPAC-Name |

3-(4-hydroxy-3-methoxyphenyl)propanoate |

InChI |

InChI=1S/C10H12O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13)/p-1 |

InChI-Schlüssel |

BOLQJTPHPSDZHR-UHFFFAOYSA-M |

SMILES |

COC1=C(C=CC(=C1)CCC(=O)[O-])O |

Kanonische SMILES |

COC1=C(C=CC(=C1)CCC(=O)[O-])O |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Antidiabetic Properties

Research indicates that 3-(4-hydroxy-3-methoxyphenyl)propanoate may exhibit antidiabetic effects. A study highlighted its role in improving metabolic homeostasis and glucose metabolism, which is crucial for managing diabetes. The compound was shown to enhance glucose uptake and insulin sensitivity in animal models, suggesting its potential as a dietary supplement for diabetes management .

Antioxidant Activity

The compound has demonstrated significant antioxidant properties, which help combat oxidative stress linked to various chronic diseases. Its ability to scavenge free radicals makes it a candidate for inclusion in functional foods aimed at reducing oxidative damage .

Anti-obesity Effects

In animal studies, this compound has been associated with anti-obesity effects. It activates specific receptors that promote lipid catabolism and improve hepatic steatosis, indicating its potential as a therapeutic agent for obesity-related conditions .

Muscle Health and Performance

Recent research has explored the effects of this compound on muscle function. In a study involving mice, administration of this compound improved grip strength and muscle endurance, suggesting its potential as a dietary supplement for enhancing athletic performance and muscle recovery . Key findings include:

| Parameter | Low Dose HMPA | High Dose HMPA |

|---|---|---|

| Grip Strength (absolute) | Increased | Increased |

| Grip Strength (relative) | Increased | Not significantly different |

| Blood Urea Nitrogen | Decreased | No effect |

| Myf5 Expression | Increased | No significant change |

Cognitive Function Enhancement

Emerging evidence suggests that this compound may improve cognitive functions. Its modulation of neuroinflammation pathways could play a role in enhancing memory and learning capabilities, making it a subject of interest in neuroprotective research .

Cosmetic Applications

The compound has also been investigated for its potential use in cosmetic formulations due to its anti-inflammatory properties. It can be included in skincare products aimed at reducing inflammation and promoting skin health .

Case Studies

- Muscle Function Study : A study published in June 2024 demonstrated that mice administered with varying doses of this compound showed significant improvements in muscle strength and metabolic parameters related to exercise performance .

- Antioxidant Efficacy : Another research effort evaluated the antioxidant capacity of the compound through various assays, confirming its effectiveness in reducing oxidative stress markers in vivo .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(4-hydroxy-3-methoxyphenyl)propanoate?

- Methodological Answer :

-

Esterification : Start with 3-(4-hydroxy-3-methoxyphenyl)propanoic acid and ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions. Monitor conversion using TLC or HPLC .

-

Multi-step synthesis : For derivatives, employ sulfonation or coupling techniques (e.g., reacting with sulfonyl chlorides or aryl halides under Pd-catalyzed cross-coupling) .

-

Key Considerations : Optimize solvent polarity (e.g., ethanol, DMF) and temperature (reflux vs. room temperature) to minimize by-products.

Synthesis Step Reagents/Conditions Reference Esterification H₂SO₄, ethanol, reflux Sulfonamide coupling 4-chloro-3-methoxyphenylsulfonyl chloride, DCM, base

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm regiochemistry of the methoxy and hydroxy groups. For example, the aromatic proton splitting pattern at δ 6.7–7.1 ppm distinguishes substitution positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Derivatization (e.g., methyl ester formation) enhances ionization .

- Infrared Spectroscopy (IR) : Identify ester carbonyl (C=O) stretches at ~1730 cm⁻¹ and phenolic O-H stretches at ~3200 cm⁻¹ .

Q. How should researchers address solubility and stability challenges during experimental workflows?

- Methodological Answer :

- Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for biological assays. For chromatography, mix methanol with water (e.g., 70:30 v/v) to enhance retention .

- Stability : Store the compound in anhydrous conditions at –20°C to prevent hydrolysis of the ester group. Avoid prolonged exposure to light due to phenolic group sensitivity .

Advanced Research Questions

Q. How do substituent variations (e.g., bromine, amino groups) impact the reactivity and biological activity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., Br at the 3-position) to enhance electrophilicity for nucleophilic substitution reactions. Compare antimicrobial activity against E. coli and S. aureus using MIC assays .

- Mechanistic Insight : Use density functional theory (DFT) to model electronic effects of substituents on binding affinity to target enzymes (e.g., tyrosine kinases) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for structurally similar derivatives?

- Methodological Answer :

- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange in flexible side chains (e.g., propanoate ester rotation) .

- Isotopic Labeling : Synthesize deuterated analogs to simplify overlapping proton signals in aromatic regions .

Q. How can in silico modeling predict the pharmacokinetic profile of this compound analogs?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 metabolism. Validate with in vitro hepatocyte assays .

- Docking Simulations : Employ AutoDock Vina to model interactions with COX-2 or β-lactamase active sites, prioritizing analogs with hydrogen bonding to catalytic residues .

Q. What experimental designs optimize the pharmacological profile while minimizing off-target effects?

- Methodological Answer :

- Selective Functionalization : Introduce bulky groups (e.g., tert-butyl) at the 2-position to sterically hinder non-specific binding .

- Proteomic Profiling : Use affinity chromatography with immobilized derivatives to identify off-target proteins in cell lysates .

Q. How can researchers ensure reproducibility in biological assays for derivatives with marginal activity?

- Methodological Answer :

- Dose-Response Curves : Perform triplicate experiments with positive/negative controls (e.g., ibuprofen for anti-inflammatory assays). Use Hill slope analysis to confirm sigmoidal behavior .

- Strict QC : Characterize compound purity (>95% by HPLC) and confirm batch-to-batch consistency via LC-MS .

Data Contradiction Analysis

- Example : Conflicting reports on ester hydrolysis rates under acidic vs. basic conditions.

- Resolution : Perform kinetic studies (pH 2–12) with UV-Vis monitoring. Hydrolysis is faster in basic media due to nucleophilic attack on the ester carbonyl, but steric hindrance from the methoxy group slows the reaction at pH >10 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.